dichlorozirconium;4-hydroxypentan-2-one
Description
Dichlorozirconium;4-hydroxypentan-2-one is a coordination complex where zirconium (Zr) is bonded to two chlorine atoms and the organic ligand 4-hydroxypentan-2-one (C₅H₁₀O₂). Zirconium complexes, such as those described in polymerization catalysts (e.g., dimethylsilyl-bridged indenyl derivatives), are known for their role in olefin polymerization .
Properties
Molecular Formula |
C10H20Cl2O4Zr |
|---|---|
Molecular Weight |
366.39 g/mol |
IUPAC Name |
dichlorozirconium;4-hydroxypentan-2-one |
InChI |
InChI=1S/2C5H10O2.2ClH.Zr/c2*1-4(6)3-5(2)7;;;/h2*4,6H,3H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
CZJLBMREDCCTJM-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)C)O.CC(CC(=O)C)O.Cl[Zr]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorozirconium;4-hydroxypentan-2-one typically involves the reaction of zirconium tetrachloride with 4-hydroxypentan-2-one in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the zirconium compound. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and yield. The use of automated reactors and purification systems helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dichlorozirconium;4-hydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 4-hydroxypentan-2-one can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different zirconium complexes.
Substitution: The chlorine atoms can be substituted with other ligands to form new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution of chlorine atoms can lead to the formation of new zirconium complexes with different properties .
Scientific Research Applications
Dichlorozirconium;4-hydroxypentan-2-one has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other zirconium complexes and as a catalyst in various organic reactions.
Biology: The compound’s coordination properties make it useful in studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as ceramics and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dichlorozirconium;4-hydroxypentan-2-one involves its ability to form stable coordination complexes with various ligands. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the compound acts as a catalyst by facilitating the formation and breaking of chemical bonds. In biological systems, it can interact with proteins and other biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Structural and Thermodynamic Comparisons
The table below compares 4-hydroxypentan-2-one with structurally related ligands and their metal complexes:
Key Findings :
- Thermodynamic Stability : 4-Hydroxypentan-2-one exhibits lower Gibbs free energy (-346.685 eH) compared to pentane-2,4-dione (-345.490 eH), suggesting higher thermodynamic stability in isolated form . This may influence the stability of its metal complexes.
- Coordination Modes: Unlike β-diketones (e.g., pentane-2,4-dione), which form rigid six-membered chelate rings, 4-hydroxypentan-2-one’s hydroxyl and ketone groups may allow flexible monodentate or bidentate coordination. This flexibility could lead to less geometrically constrained metal centers compared to β-diketonate complexes .
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